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Compound of Interest

Compound Name: LY3007113

Cat. No.: B1194441

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent p38 mitogen-activated protein
kinase (MAPK) inhibitors: LY3007113, developed by Eli Lilly and Company for oncology
applications, and VX-745 (neflamapimod), developed by Vertex Pharmaceuticals and later
licensed to EIP Pharma for central nervous system (CNS) disorders. Both compounds target
the p38 MAPK signaling pathway, a critical regulator of cellular responses to stress and
inflammation, but their development trajectories and reported pharmacological profiles exhibit
key differences.

Mechanism of Action and Signaling Pathway

Both LY3007113 and VX-745 are small molecule inhibitors that target the p38 MAPK, a family
of serine/threonine kinases.[1][2] The p38 MAPK pathway is a key signaling cascade involved
in cellular processes such as inflammation, apoptosis, and cell differentiation.[3] Inhibition of
p38 MAPK, particularly the a-isoform, can modulate the production of pro-inflammatory
cytokines like TNF-a and IL-13 and influence downstream signaling events.[3]

Below is a diagram illustrating the canonical p38 MAPK signaling pathway and the points of
intervention for inhibitors like LY3007113 and VX-745.
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Figure 1: p38 MAPK Signaling Pathway and Inhibitor Action.

Quantitative Performance Data

The following tables summarize the available quantitative data for LY3007113 and VX-745,
highlighting their potency and clinical pharmacokinetic parameters. A direct head-to-head
comparison of in vitro potency is challenging due to the lack of publicly available IC50 data for
LY3007113 from comparable assays.
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Table 1: In Vitro Potency and Selectivity

VX-745

Parameter LY3007113 . Reference(s)
(Neflamapimod)

Target p38 MAPK p38a MAPK [11[2]

IC50 (p38a) Not Publicly Available 9-10 nM [4]

IC50 (p38P) Not Publicly Available 220 nM [4]
~22-fold selective for

Selectivity Primarily targets p38a p38a over p38[3; no [4]
inhibition of p38y.

Table 2: Clinical Pharmacokinetics and Pharmacodynamics

VX-745

Parameter LY3007113 . Reference(s)
(Neflamapimod)
Alzheimer's Disease,

o Huntington's Disease,

Indication Advanced Cancer o [2][5][6]
Dementia with Lewy
Bodies

Route of Admin. Oral Oral [5][6]

Max. Tolerated Dose

30 mg every 12 hours

40 mg twice daily (in
AD trials)

[6]7]

tmax

~2 hours

Not specified in

provided results

[5]

t1/2

~10 hours

Not specified in

provided results

[5]

Pharmacodynamic
Marker

Inhibition of MAPKAP-
K2 phosphorylation

Reduction in CSF

phospho-tau and tau

[5]L6]
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Detailed experimental protocols are crucial for interpreting and replicating scientific findings.
Below are summaries of methodologies used in key preclinical and clinical studies for both

compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor involves a biochemical assay.

The general workflow is as follows:

Prepare Reagents:
- Recombinant p38 Kinase
- Substrate (e.g., ATF2)
- ATP
- Test Inhibitor (LY3007113 or VX-745)

:

Incubate Kinase, Substrate, and Inhibitor

:

Initiate Kinase Reaction with ATP

:

Detect Substrate Phosphorylation
(e.g., ELISA, Western Blot, Luminescence)

:

Calculate IC50 from Dose-Response Curve
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Figure 2: General workflow for an in vitro kinase inhibition assay.

Specifics for VX-745: For VX-745, a spectrophotometric coupled-enzyme assay was utilized to
determine the IC50 for p38a and p38p. A fixed concentration of the respective enzyme (15 nM)
was incubated with varying concentrations of VX-745 in DMSO for 10 minutes before initiating

the kinase reaction.

Cellular Assay: Inhibition of Cytokine Production

To assess the activity of p38 inhibitors in a cellular context, assays measuring the inhibition of
pro-inflammatory cytokine production are commonly employed.

Protocol Outline:

o Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines
are cultured.

o Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide
(LPS), to induce cytokine production.

« Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the p38 inhibitor
(LY3007113 or VX-745) before stimulation.

o Cytokine Measurement: After a set incubation period, the concentration of cytokines (e.g.,
TNF-a, IL-1PB) in the cell culture supernatant is measured using methods like ELISA.

o Data Analysis: The IC50 for cytokine inhibition is calculated from the dose-response curve.

For VX-745, this type of assay in human PBMCs yielded IC50 values of 56 nM for IL-1(3 and 52
nM for TNF-a.

In Vivo Pharmacodynamic Assay: MAPKAP-K2
Phosphorylation

The inhibition of the downstream substrate of p38, MAPK-activated protein kinase 2 (MAPKAP-
K2), serves as a key pharmacodynamic biomarker for p38 inhibitor activity in vivo.
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Protocol Outline (as described for LY3007113 preclinical studies):
e Animal Model: Mice with implanted human glioblastoma tumors (U87MG) were used.[5]
e Drug Administration: LY3007113 was administered orally.[5]

o Sample Collection: Peripheral blood and tumor tissue were collected at specified time points
after drug administration.[5]

e Phospho-MAPKAP-K2 Measurement: The levels of phosphorylated MAPKAP-K2 in the
collected samples were quantified, likely using techniques such as Western blotting or ELISA
with phospho-specific antibodies.

e Analysis: The degree of inhibition of MAPKAP-K2 phosphorylation was correlated with the
dose and plasma concentration of LY3007113.

In preclinical studies, orally administered LY3007113 was shown to inhibit the phosphorylation
of MAPKAP-K2 in both peripheral blood and tumors.[5]

Clinical Development and Therapeutic Focus

The distinct clinical development paths of LY3007113 and VX-745 underscore their differing
therapeutic targets and potential applications.
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Figure 3: Clinical development pathways of LY3007113 and VX-745.

LY3007113 in Oncology

LY3007113 was evaluated in a Phase 1 clinical trial for patients with advanced cancer.[7] The
study aimed to establish a recommended Phase 2 dose. The maximum tolerated dose was
determined to be 30 mg administered orally every 12 hours.[7] While the drug exhibited an
approximately dose-proportional increase in exposure, it failed to achieve the desired level of
sustained inhibition of its primary biomarker, MAPKAP-K2, in peripheral blood mononuclear
cells.[7] The best overall response was stable disease in a small subset of patients.[7] Further
clinical development of LY3007113 was not pursued due to toxicities that prevented reaching a

biologically effective dose.[7]

VX-745 (Neflamapimod) in CNS Disorders

In contrast, VX-745 has been repurposed for CNS disorders, with a focus on
neurodegenerative diseases where neuroinflammation and synaptic dysfunction are implicated.
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It has undergone Phase 2 clinical trials for Alzheimer's disease, Huntington's disease, and
Dementia with Lewy Bodies.[2][6] In a Phase 2b trial in early Alzheimer's disease,
neflamapimod did not meet the primary endpoint of improving episodic memory over 24 weeks.
[6] However, it did lead to a significant reduction in cerebrospinal fluid levels of total tau and
phospho-tau, suggesting target engagement and a potential effect on downstream pathology.
[6] These findings have prompted consideration for further studies at higher doses and for
longer durations.

Summary and Conclusion

LY3007113 and VX-745 (neflamapimod) are both inhibitors of p38 MAPK, but their
development stories have diverged significantly. VX-745 has well-characterized in vitro potency
and selectivity for p38a and is being actively investigated for its potential to modify the course
of neurodegenerative diseases by targeting synaptic dysfunction and neuroinflammation. In
contrast, the clinical development of LY3007113 in oncology was halted due to an unfavorable
therapeutic index, where a biologically effective dose could not be achieved without dose-
limiting toxicities.

For researchers in the field, the comparison of these two molecules provides valuable insights
into the therapeutic potential and challenges of targeting the p38 MAPK pathway. The data for
VX-745 suggests that with appropriate selectivity and pharmacokinetic properties, p38a
inhibition remains a viable strategy for CNS disorders. The experience with LY3007113,
however, highlights the critical importance of achieving a therapeutic window where target
engagement and clinical benefit can be realized without undue toxicity, a common hurdle in the
development of kinase inhibitors. Future research in this area will likely focus on developing
even more selective inhibitors and exploring combination therapies to enhance efficacy and
mitigate adverse effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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